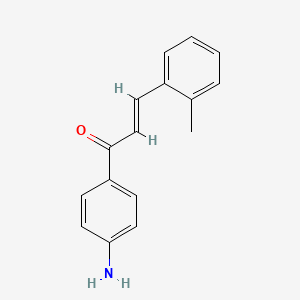

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one

CAS No.: 899015-90-8

Cat. No.: VC2274968

Molecular Formula: C16H15NO

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899015-90-8 |

|---|---|

| Molecular Formula | C16H15NO |

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | (E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3/b11-8+ |

| Standard InChI Key | DZXTWWKDDAWCNR-DHZHZOJOSA-N |

| Isomeric SMILES | CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N |

| SMILES | CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N |

| Canonical SMILES | CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N |

Introduction

Chemical Properties

Molecular Identification and Physical Properties

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one possesses unique chemical identifiers that facilitate its study and characterization. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 899015-90-8 |

| Molecular Formula | C16H15NO |

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | (E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3/b11-8+ |

| Standard InChIKey | DZXTWWKDDAWCNR-DHZHZOJOSA-N |

| Isomeric SMILES | CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N |

The presence of the amino group at the para position of one phenyl ring and the methyl group at the ortho position of the other phenyl ring significantly influences the compound's chemical reactivity and biological behavior.

Chemical Reactivity

The chemical reactivity of (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one is largely determined by its α,β-unsaturated carbonyl structure, which serves as a Michael acceptor in biological systems. This reactive moiety allows the compound to interact with various nucleophiles, including thiols and amines present in proteins and other biomolecules. These interactions potentially modulate biochemical pathways, contributing to the compound's diverse biological activities.

The amino group introduces additional reactivity patterns, enhancing the compound's ability to form hydrogen bonds and participate in acid-base reactions. These properties influence the compound's solubility, membrane permeability, and interactions with biological targets, all of which are critical factors in determining its pharmacological profile.

Structural Comparisons

Several structurally related chalcones provide valuable insights into structure-activity relationships for this compound class. Comparative analysis reveals how specific substituents influence biological activity:

-

(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS: 25870-73-9): This analog contains a 4-methoxyphenyl group instead of the 2-methylphenyl group, potentially altering its electronic properties and biological activity profile .

-

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (CAS: 2403-30-7): This simpler analog lacks substituents on the phenyl ring, allowing researchers to assess the impact of the 2-methyl group on biological activity .

-

(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS: 25870-78-4): In this compound, the amino group is in the meta position rather than the para position, while the methyl group is in the para position of the other phenyl ring .

The presence of specific substituents at precise positions significantly affects the compound's spatial arrangement, electronic distribution, and interaction with biological targets.

Biological Activities

Antioxidant Properties

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one, like many chalcones, exhibits significant antioxidant properties that contribute to its potential therapeutic applications. Its antioxidant activity stems from its ability to neutralize free radicals, which are implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

The compound's antioxidant mechanisms likely involve:

-

Direct scavenging of reactive oxygen species (ROS)

-

Chelation of metal ions that catalyze oxidative reactions

-

Inhibition of enzymes involved in ROS production

-

Enhancement of cellular antioxidant defense systems

These mechanisms collectively protect cellular components from oxidative damage, potentially preventing or mitigating diseases associated with oxidative stress.

Anti-inflammatory Effects

Research suggests that (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one possesses notable anti-inflammatory properties. Inflammation plays a critical role in various pathological conditions, making anti-inflammatory compounds valuable therapeutic agents. The anti-inflammatory effects of this chalcone derivative likely involve multiple mechanisms:

-

Inhibition of pro-inflammatory cytokine production

-

Suppression of inflammatory signaling pathways

-

Reduction of inflammatory cell recruitment

-

Inhibition of enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX)

These activities position the compound as a potential candidate for the development of anti-inflammatory drugs for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders.

Additional Biological Activities

Beyond its antioxidant and anti-inflammatory properties, (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one may exhibit additional biological activities common to chalcones:

-

Anticancer Activity: The compound's ability to act as a Michael acceptor allows it to interact with various cellular targets involved in cancer development and progression, potentially inhibiting cancer cell proliferation, inducing apoptosis, and suppressing angiogenesis and metastasis.

-

Antimicrobial Activity: Many chalcones demonstrate activity against various pathogens, including bacteria, fungi, and viruses. This activity may result from the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial communication systems.

-

Neuroprotective Effects: The compound's antioxidant and anti-inflammatory properties may contribute to neuroprotective effects, potentially beneficial in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methodologies

Classical Synthesis Approaches

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one typically employs established methodologies for chalcone preparation, with modifications to accommodate the specific substituents. The primary synthetic route likely involves the Claisen-Schmidt condensation reaction, a base-catalyzed aldol condensation between an appropriate acetophenone derivative and benzaldehyde derivative.

For this specific compound, the synthesis would involve the condensation of 4-aminoacetophenone with 2-methylbenzaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction generally proceeds through the following steps:

-

Base-catalyzed deprotonation of the alpha carbon of 4-aminoacetophenone

-

Nucleophilic attack of the resulting carbanion on the carbonyl carbon of 2-methylbenzaldehyde

-

Elimination of water to form the α,β-unsaturated carbonyl system

The reaction typically yields the trans (E) isomer preferentially due to thermodynamic considerations, which is consistent with the 2E designation in the compound's name.

Purification and Characterization

Following synthesis, (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one requires purification and comprehensive characterization. Purification methods may include:

-

Recrystallization from appropriate solvents

-

Column chromatography using suitable stationary phases and eluent systems

-

Preparative high-performance liquid chromatography (HPLC)

Characterization typically involves multiple analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Mass spectrometry

-

Infrared (IR) spectroscopy

-

Ultraviolet-visible (UV-Vis) spectroscopy

-

Elemental analysis

These techniques collectively confirm the structural identity, purity, and stereochemical configuration of the synthesized compound.

Research Applications

Medicinal Chemistry Applications

(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one serves as a valuable scaffold in medicinal chemistry due to its unique structural features and diverse biological activities. Its applications in medicinal chemistry include:

-

Structure-Activity Relationship (SAR) Studies: The compound provides a foundation for developing derivatives with enhanced biological activities or improved pharmacokinetic properties. Systematic modifications of the amino and methyl substituents can yield valuable insights into the structural requirements for specific biological activities.

-

Lead Compound Development: The compound can serve as a lead structure for the development of novel therapeutic agents targeting various diseases, including inflammatory conditions, cancer, and microbial infections.

-

Pharmacophore Modeling: Analysis of the compound's interaction with biological targets can inform the development of pharmacophore models to guide the design of more potent and selective therapeutic agents.

Biochemical Research Tools

Beyond its potential therapeutic applications, (2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one can serve as a valuable tool in biochemical research:

-

Probe for Biological Mechanisms: The compound can be used to investigate various biological processes, including redox signaling, inflammatory pathways, and apoptotic mechanisms.

-

Target Identification: The compound's ability to interact with various biological targets can facilitate the identification of novel therapeutic targets for various diseases.

-

Method Development: The compound can serve as a model substrate for developing analytical methods for the detection and quantification of chalcones and related compounds in biological samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume